molecular formula C16H17NO4S B7686179 3-[4-(Benzylsulfamoyl)phenyl]propanoic acid

3-[4-(Benzylsulfamoyl)phenyl]propanoic acid

Cat. No.: B7686179
M. Wt: 319.4 g/mol
InChI Key: BYURCCSQXGNLHH-UHFFFAOYSA-N
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Description

3-[4-(Benzylsulfamoyl)phenyl]propanoic acid is an organic compound belonging to the class of phenylpropanoic acids It features a benzene ring conjugated to a propanoic acid moiety, with a benzylsulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzylsulfamoyl)phenyl]propanoic acid typically involves the following steps:

    Formation of the Benzylsulfamoyl Group: This step involves the reaction of benzylamine with a sulfonyl chloride to form the benzylsulfamoyl group.

    Attachment to the Benzene Ring: The benzylsulfamoyl group is then attached to a benzene ring through a substitution reaction.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzylsulfamoyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the benzylsulfamoyl group to a benzylamine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-[4-(Benzylsulfamoyl)phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-(Benzylsulfamoyl)phenyl]propanoic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to their active sites . This inhibition affects various physiological processes, including acid-base balance and fluid secretion.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Aminosulfonyl)phenyl]propanoic acid: Similar structure but with an aminosulfonyl group instead of a benzylsulfamoyl group.

    3-[4-(Methanesulfonyl)phenyl]propanoic acid: Features a methanesulfonyl group instead of a benzylsulfamoyl group.

Uniqueness

3-[4-(Benzylsulfamoyl)phenyl]propanoic acid is unique due to the presence of the benzylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its potential as an enzyme inhibitor and its reactivity in various chemical reactions.

Properties

IUPAC Name

3-[4-(benzylsulfamoyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-16(19)11-8-13-6-9-15(10-7-13)22(20,21)17-12-14-4-2-1-3-5-14/h1-7,9-10,17H,8,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYURCCSQXGNLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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